molecular formula C11H19ClN4OS B2943413 6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride CAS No. 1353977-82-8

6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride

Cat. No. B2943413
CAS RN: 1353977-82-8
M. Wt: 290.81
InChI Key: LIZIZMFGWQJRIX-UHFFFAOYSA-N
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Description

6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride, also known as PIM447, is a small molecule inhibitor that targets the PIM kinase family. PIM kinases are serine/threonine kinases that regulate cell survival, proliferation, and differentiation. PIM447 has shown promising results in preclinical studies and is currently being investigated in clinical trials as a potential treatment for various cancers.

Mechanism of Action

6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride inhibits the activity of PIM kinases, which are overexpressed in many cancer types. PIM kinases promote cell survival and proliferation by regulating the activity of various downstream signaling pathways, including the PI3K/Akt and JAK/STAT pathways. By inhibiting PIM kinases, 6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride disrupts these signaling pathways, leading to the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, 6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. These effects are mediated through the inhibition of PIM kinase activity and the downstream signaling pathways regulated by PIM kinases.

Advantages and Limitations for Lab Experiments

One advantage of 6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride is its specificity for PIM kinases, which makes it a valuable tool for studying the role of PIM kinases in cancer biology. However, one limitation of 6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

For 6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride research include the investigation of its efficacy in clinical trials for various cancer types. In addition, further studies are needed to elucidate the mechanisms of action of 6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride and to identify potential biomarkers for patient selection and response prediction. Finally, the development of more potent and selective PIM kinase inhibitors may lead to the development of more effective cancer therapies.

Synthesis Methods

The synthesis of 6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride involves several steps, including the reaction of 2-chloro-6-methoxypyrimidine with methylthioacetate, followed by the reaction of the resulting intermediate with piperidine-4-amine. The final product is obtained by treating the intermediate with hydrochloric acid.

Scientific Research Applications

6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride has been extensively studied in preclinical models of various cancers, including leukemia, lymphoma, prostate cancer, and multiple myeloma. In these studies, 6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride has been shown to inhibit cell proliferation and induce apoptosis, leading to the suppression of tumor growth.

properties

IUPAC Name

6-methoxy-2-methylsulfanyl-N-piperidin-4-ylpyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4OS.ClH/c1-16-10-7-9(14-11(15-10)17-2)13-8-3-5-12-6-4-8;/h7-8,12H,3-6H2,1-2H3,(H,13,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZIZMFGWQJRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NC2CCNCC2)SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride

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